The Role of Hsp104 in Yeast Thermotolerance: A Technical Guide
The Role of Hsp104 in Yeast Thermotolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 104 (Hsp104) is a critical molecular chaperone in Saccharomyces cerevisiae that plays a central role in conferring thermotolerance. As a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, Hsp104 functions as a potent protein disaggregase, rescuing proteins from stress-induced aggregation and restoring their native function. This activity is essential for cell survival under extreme heat and other proteotoxic stress conditions. This technical guide provides an in-depth overview of Hsp104's function, mechanism of action, and its interplay with other chaperone systems. Detailed experimental protocols for assessing Hsp104 activity and quantitative data on its contribution to yeast thermotolerance are also presented.
Introduction to Hsp104 and its Significance in Thermotolerance
Saccharomyces cerevisiae (yeast) has proven to be an invaluable model organism for studying cellular stress responses. When exposed to elevated temperatures, proteins can lose their native conformation, leading to the formation of toxic aggregates. The ability of an organism to survive such thermal stress is termed thermotolerance. In yeast, acquired thermotolerance is heavily dependent on the expression of heat shock proteins (Hsps), with Hsp104 being a key player.[1][2]
Hsp104 is not typically required for growth under normal conditions; however, its expression is strongly induced by heat stress.[1] Yeast strains lacking a functional HSP104 gene exhibit a dramatically reduced ability to survive exposure to lethal temperatures.[1][2] The primary function of Hsp104 is to resolubilize and refold aggregated proteins, a task that is largely intractable for other chaperone systems.[3] This unique capability makes Hsp104 a central component of the protein quality control machinery in yeast.
Mechanism of Hsp104-Mediated Protein Disaggregation
Hsp104 functions as a hexameric ring-like structure that utilizes the energy from ATP hydrolysis to drive protein disaggregation.[4] The aggregated polypeptide is thought to be threaded through the central pore of the Hsp104 hexamer, a process that unfolds the misfolded protein and allows it to be released in a refolding-competent state.[4]
This disaggregation activity is not a solitary function; Hsp104 collaborates closely with the Hsp70 (Ssa family in yeast) and Hsp40 (Ydj1 and Sis1 in yeast) chaperone systems.[3][4] The Hsp70/Hsp40 system is believed to initially recognize and bind to aggregated proteins, subsequently recruiting Hsp104 to the site of aggregation. This interaction is crucial for the efficient disaggregation of many substrates.
The activity of Hsp104 is tightly regulated by its two nucleotide-binding domains (NBD1 and NBD2) and a middle domain (MD). ATP hydrolysis at both NBDs is essential for its disaggregase function, and communication between these domains is critical for its activity.[5][6] The MD is involved in the interaction with the Hsp70/Hsp40 system and in regulating the overall conformational changes of the Hsp104 hexamer.
Signaling Pathway for Protein Disaggregation
The coordinated action of Hsp40, Hsp70, and Hsp104 in recognizing and resolving protein aggregates can be visualized as a signaling pathway.
Quantitative Analysis of Hsp104 Function
The contribution of Hsp104 to yeast thermotolerance and its biochemical activities can be quantified through various assays. The following tables summarize key quantitative data from studies on Hsp104.
Table 1: Hsp104-Dependent Yeast Thermotolerance
| Yeast Strain | Heat Shock Condition | Survival Rate (%) | Reference |
| Wild-Type (W303) | 50°C for 20 min | ~0.1% | [7] |
| Wild-Type (W303) with pre-conditioning (37°C for 30 min) | 50°C for 20 min | ~40-60% | [7] |
| hsp104Δ | 50°C for 20 min | <0.01% | [7] |
| Wild-Type | 46°C for 20 min | <1% | [7] |
| Wild-Type with pre-conditioning (37°C for 30 min, then 41°C for 30 min) | 46°C for 30 min | ~80-90% | [7] |
Table 2: In Vitro Hsp104-Mediated Protein Refolding
| Chaperone Components | Substrate | Refolding Efficiency (%) | Reference |
| Hsp104 alone | Denatured Luciferase | ~5-10% | [8] |
| Hsp70/Hsp40 alone | Denatured Luciferase | ~15-25% | [8] |
| Hsp104 + Hsp70/Hsp40 | Denatured Luciferase | ~70-80% | [8] |
| Hsp104 T4L mutant | Heat-aggregated β-galactosidase | ~60-70% | [9] |
Table 3: Hsp104 ATPase Activity
| Hsp104 Variant | Condition | kcat (min-1) | Km (µM) | Reference |
| Wild-Type Hsp104 (NBD1) | 25°C, pH 7.4 | 54.6 ± 2.4 | 170 ± 20 | [6] |
| Wild-Type Hsp104 (NBD2) | 25°C, pH 7.4 | 0.6 ± 0.1 | 1.8 ± 0.8 | [6] |
| Hsp104 A503S (Potentiated) | 25°C, pH 8.35 | ~180 | Not specified | [10] |
| Hsp104 E360R (Potentiated) | 25°C, pH 8.35 | ~300 | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Hsp104 function in yeast thermotolerance.
Yeast Thermotolerance Assay
This assay measures the ability of yeast cells to survive a lethal heat shock, with or without a pre-conditioning heat treatment.
Materials:
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Yeast strains (e.g., wild-type and hsp104Δ)
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YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
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Sterile water
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Incubators set at 30°C, 37°C, and 50°C
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Shaking water bath or incubator
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Spectrophotometer
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Sterile microtubes
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YPD agar (B569324) plates
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Micropipettes and sterile tips
Procedure:
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Culture Preparation: Inoculate single colonies of each yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking to saturation.
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Sub-culturing: Dilute the overnight cultures into fresh YPD medium to an OD600 of 0.2-0.3. Grow at 30°C with shaking until the cultures reach mid-log phase (OD600 of 0.8-1.0).
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Pre-conditioning (for acquired thermotolerance):
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For the pre-conditioned samples, transfer the cultures to a 37°C shaking incubator for 30-60 minutes.
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Control samples remain at 30°C.
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Lethal Heat Shock:
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Transfer 1 mL of each culture (pre-conditioned and control) to sterile microtubes.
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Place the tubes in a 50°C water bath for 20-30 minutes.
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Also, keep a non-heat-shocked control for each culture at room temperature.
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Serial Dilution and Plating:
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After the heat shock, immediately place the tubes on ice.
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Prepare a 10-fold serial dilution series for each sample in sterile water (from 10-1 to 10-5).
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Spot 5-10 µL of each dilution onto YPD agar plates.
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Incubation and Analysis:
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Incubate the plates at 30°C for 2-3 days until colonies are visible.
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Document the plates by photography.
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Calculate the percentage of survival by comparing the number of colonies from the heat-shocked samples to the non-heat-shocked controls at a countable dilution.
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Experimental Workflow: Thermotolerance Assay
References
- 1. HSP104 | SGD [yeastgenome.org]
- 2. Heat-shock protein 104 expression is sufficient for thermotolerance in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. DSpace [repository.upenn.edu]
- 5. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.med.muni.cz [www2.med.muni.cz]
- 8. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
